molecular formula C15H11FN2 B1394098 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole CAS No. 1287217-55-3

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Cat. No.: B1394098
CAS No.: 1287217-55-3
M. Wt: 238.26 g/mol
InChI Key: QYPGMHVCCGMMPV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2-fluoro-1,1’-biphenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to targetDihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway .

Mode of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the activity of dhodh . This inhibition could potentially disrupt the synthesis of pyrimidines, essential components of DNA and RNA, thereby affecting cellular functions.

Biochemical Pathways

The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting DHODH . This inhibition can disrupt the production of pyrimidines, which are crucial for DNA replication and RNA transcription. The downstream effects of this disruption can vary, but they often include impaired cell proliferation and function.

Result of Action

Based on the potential inhibition of dhodh, it can be inferred that the compound might lead to a decrease in pyrimidine synthesis, which could result in impaired dna replication and rna transcription, affecting cell proliferation and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole typically involves the reaction of 2-fluoro-1,1’-biphenyl-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted biphenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted biphenyl-pyrazole compounds.

Scientific Research Applications

3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-1,1’-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound shares the 2-fluoro-1,1’-biphenyl moiety but differs in the attached functional groups and overall structure.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-1,1’-biphenyl-4-yl)propanamide: Similar in having the 2-fluoro-1,1’-biphenyl group but contains an indole moiety and different functional groups.

Uniqueness

3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the biphenyl group also enhances its stability and reactivity compared to non-fluorinated analogs.

This detailed article provides a comprehensive overview of 3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(3-fluoro-4-phenylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-14-10-12(15-8-9-17-18-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPGMHVCCGMMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=NN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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